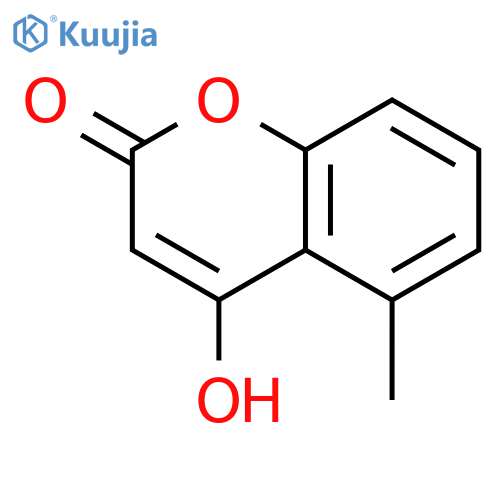Cas no 24631-87-6 (2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-)

24631-87-6 structure
商品名:2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-
- 4-hydroxy-5-methylcoumarin
- 24631-87-6
- MFCD18450601
- 2-hydroxy-5-methyl-chromone
- SCHEMBL8537987
- 4-Hydroxy-5-methyl-2H-chromen-2-one
- SY309884
- SCHEMBL5346812
-
- インチ: InChI=1S/C10H8O3/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5,11H,1H3
- InChIKey: SGMVRLBDQDWGRZ-UHFFFAOYSA-N
- ほほえんだ: Cc1cccc2oc(=O)cc(O)c12
計算された属性
- せいみつぶんしりょう: 176.04734
- どういたいしつりょう: 176.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 46.53
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309884-0.25g |
4-Hydroxy-5-methylcoumarin |
24631-87-6 | ≥95% | 0.25g |
¥14850.0 | 2023-09-15 |
2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- 関連文献
-
Jorgelina L. Pergomet,Andrea B. J. Bracca,Teodoro S. Kaufman Org. Biomol. Chem. 2017 15 7040
-
Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
24631-87-6 (2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-) 関連製品
- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)
- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)
- 1983-81-9(2H-1-Benzopyran-2-one,4,7-dihydroxy-)
- 18692-77-8(4-Hydroxy-7-methylcoumarin)
- 20280-81-3(4-Methoxycoumarin)
- 17575-15-4(4-Hydroxy-7-methoxycoumarin)
- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 55290-64-7(Dimethipin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24631-87-6)2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl-

清らかである:99%
はかる:0.25g
価格 ($):1862.0